9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

Descripción general

Descripción

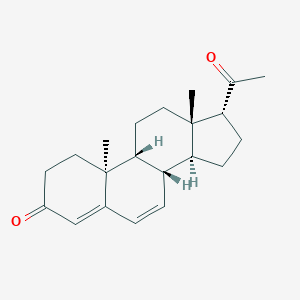

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is a chemical compound belonging to the class of pregnane steroids. It has a molecular formula of C₂₁H₂₈O₂ and a molar mass of 312.453 g/mol . This compound is known for its structural similarity to dydrogesterone and 6-dehydroprogesterone .

Métodos De Preparación

The preparation of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione involves several synthetic routes. One common method starts with 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal (compound A). This compound undergoes deprotection under acidic conditions to yield 9beta,10alpha-pregnane-4,7-diene-3,20-dione (compound B). Subsequently, compound B is rearranged under alkaline conditions to produce this compound (compound C) . The reaction conditions typically involve the use of 5-10% dilute sulfuric acid, 5-10% dilute hydrochloric acid, 40-60% acetic acid, or p-toluenesulfonic acid at temperatures ranging from 0 to 90°C .

Análisis De Reacciones Químicas

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-3-one, while reduction can produce 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-diol .

Aplicaciones Científicas De Investigación

Hormonal Therapies

Dydrogesterone is widely used in hormone replacement therapy (HRT) for managing estrogen deficiency symptoms in peri- and postmenopausal women. Its role in stabilizing the endometrial lining makes it crucial for preventing endometrial hyperplasia when estrogen is administered alone .

Case Study: Assisted Reproductive Technologies (ART)

A clinical study evaluated dydrogesterone's effectiveness for luteal-phase support in ART compared to micronized vaginal progesterone. Results indicated higher pregnancy rates with dydrogesterone across various patient groups, underscoring its efficacy in reproductive health .

Endometriosis Treatment

Dydrogesterone is also investigated for treating endometriosis due to its ability to modulate hormonal levels and alleviate symptoms associated with the condition. Its progestogenic effects help reduce the growth of endometrial tissue outside the uterus .

Anti-inflammatory Properties

Research has shown that dydrogesterone possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its mechanism involves modulation of immune responses through progesterone receptors.

Development of Novel Progestogens

The compound serves as a precursor for synthesizing new progestogens with improved selectivity and efficacy. Modifications to its structure can yield derivatives that may have enhanced therapeutic profiles or reduced side effects compared to traditional progestogens .

Comparative Analysis of Dydrogesterone and Other Progestogens

| Property | Dydrogesterone | Medroxyprogesterone Acetate | Norethisterone |

|---|---|---|---|

| Chemical Structure | Pregna-4,6-diene | 17α-hydroxyprogesterone derivative | 19-nor-testosterone derivative |

| Administration Route | Oral | Injectable & Oral | Oral |

| Main Uses | HRT, ART | Contraception, HRT | Contraception |

| Side Effects | Minimal | Weight gain, mood changes | Breakthrough bleeding |

| Pregnancy Maintenance | Effective | Less effective | Moderate efficacy |

Mecanismo De Acción

The mechanism of action of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione involves its interaction with progesterone receptors in the body. By binding to these receptors, it regulates the growth and shedding of the uterine lining, similar to the action of dydrogesterone . This interaction with progesterone receptors is crucial for its effects on reproductive health and hormone regulation .

Comparación Con Compuestos Similares

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is similar to other pregnane steroids such as dydrogesterone and 6-dehydroprogesterone . it is unique in its specific structural configuration, which imparts distinct biological activities. Dydrogesterone, for example, is widely used in hormone replacement therapy, while 6-dehydroprogesterone is studied for its role in steroid biosynthesis . The unique structural features of this compound make it a valuable compound for research and therapeutic applications.

Actividad Biológica

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, commonly known as a derivative of dydrogesterone, is a synthetic steroid belonging to the class of pregnane steroids. Its molecular formula is with a molar mass of approximately 312.45 g/mol. This compound has garnered attention due to its potential biological activities and applications in hormone therapy.

- Molecular Formula :

- Molecular Weight : 312.45 g/mol

- CAS Number : 246038-13-1

The biological activity of this compound primarily involves its interaction with progesterone receptors. By binding to these receptors, it mimics the effects of natural progesterone, regulating various physiological processes such as:

- Uterine lining growth and shedding : This is crucial in menstrual cycle regulation and pregnancy maintenance.

- Anti-inflammatory effects : It may exert anti-inflammatory actions similar to other progestins.

Hormonal Regulation

Research indicates that this compound can influence hormonal pathways and has been studied for its potential use in hormone replacement therapy (HRT) due to its progestogenic properties.

Neuroendocrine Effects

Case studies have explored the impact of this compound on neuroendocrine functions. For instance:

- A study highlighted its effects on markers of neuroendocrine function in animal models, suggesting potential implications for mood and cognitive functions .

Toxicological Profile

While the compound shows promise in therapeutic applications, its toxicological properties remain under-researched. It is noted as an impurity in dydrogesterone formulations; thus, understanding its safety profile is critical for clinical applications .

Comparative Analysis with Similar Compounds

A comparison with other pregnane steroids such as dydrogesterone and 6-dehydroprogesterone reveals similarities in their mechanisms but also highlights unique properties of this compound that may influence therapeutic outcomes.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Primary Use |

|---|---|---|---|

| This compound | C21H28O2 | 312.45 | Hormone therapy |

| Dydrogesterone | C21H28O2 | 312.45 | Hormone replacement therapy |

| 6-Dehydroprogesterone | C21H28O2 | 312.45 | Progestin in contraceptives |

Research Findings

Recent studies have focused on microbial transformations involving this compound. For example:

- A study detailed microbial methods for hydroxylation processes that could enhance the bioactivity of steroid compounds like 9beta,10alpha-Pregna-4,6-diene-3,20-dione .

These findings suggest that biocatalysis could be a promising avenue for improving the efficacy and safety profiles of steroid hormones.

Propiedades

IUPAC Name |

(8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-POHNSKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179353 | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246038-13-1 | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246038131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S48G465CS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.